molecular formula C10H21BrZn B12105848 zinc;decane;bromide

zinc;decane;bromide

Cat. No.: B12105848
M. Wt: 286.6 g/mol
InChI Key: RTHCUVJQVVJPTJ-UHFFFAOYSA-M
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Description

The compound "zinc;decane;bromide" corresponds to n-decylzinc bromide (C₁₀H₂₁BrZn), an organozinc reagent where a decyl chain (C₁₀H₂₁) is bonded to a zinc atom, with a bromide counterion. This air-sensitive compound is typically stored in tetrahydrofuran (THF) under inert conditions . It is utilized in organic synthesis, particularly in cross-coupling reactions, due to its nucleophilic alkylzinc moiety. Its synthesis involves transmetallation or direct insertion of zinc into carbon-bromine bonds in alkyl bromides .

Properties

Molecular Formula

C10H21BrZn

Molecular Weight

286.6 g/mol

IUPAC Name

zinc;decane;bromide

InChI

InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1

InChI Key

RTHCUVJQVVJPTJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc;decane;bromide can be synthesized through various methods. One common approach involves the reaction of zinc with bromine in the presence of decane. This reaction is typically exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained. The reaction can be represented as: [ \text{Zn} + \text{Br}2 + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}_{22}\text{)Br}_2 ]

Industrial Production Methods

In an industrial setting, this compound is often produced by reacting zinc oxide or zinc carbonate with hydrobromic acid in the presence of decane. This method allows for the large-scale production of the compound with high purity. The reaction can be represented as: [ \text{ZnO} + 2 \text{HBr} + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}{22}\text{)Br}_2 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions

Zinc;decane;bromide undergoes various types of chemical reactions, including:

    Oxidation: The zinc component can be oxidized to form zinc oxide.

    Reduction: The bromide ion can be reduced to bromine gas.

    Substitution: The bromide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and nucleophiles like chloride or iodide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound include zinc oxide, bromine gas, and substituted zinc compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Zinc;decane;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which zinc;decane;bromide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc acts as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. The bromide ion can participate in redox reactions, while the decane component provides a hydrophobic environment that can influence the solubility and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • n-Decylzinc bromide : Linear structure (CH₃(CH₂)₉ZnBr) with tetrahedral zinc center .
  • ZnBr₂ : Ionic lattice structure with Zn²⁺ ions coordinated by Br⁻ .
  • ZnO: Wurtzite crystal structure; morphology (nanorods, spheres) depends on synthesis solvent (e.g., decane yields truncated hexagonal cones ).
  • Zinc quinaldinate complexes : Octahedral coordination geometry with nitrogen/oxygen ligands .

Physicochemical Properties

Property n-Decylzinc Bromide ZnBr₂ ZnO Nanoparticles Zinc Carboxylates
Solubility Soluble in THF; reacts with H₂O Highly soluble in H₂O; hygroscopic Insoluble in H₂O; dispersible in organic solvents Soluble in nonpolar solvents (e.g., decane)
Thermal Stability Decomposes upon heating Stable up to 394°C Stable >1,000°C Decomposes to ZnO at ~409°C
Reactivity Air/moisture-sensitive Corrosive; acidic in H₂O Photocatalytic under UV Hydrolyzes to ZnO in basic conditions

Critical Analysis of Divergences

  • ZnO Morphology: While decane/water systems yield needle-like ZnO , solvothermal synthesis in pure decane produces truncated hexagonal cones . This highlights solvent polarity’s role in crystallographic growth.
  • Safety Profiles: n-Decylzinc bromide (UN3399) requires stringent inert handling , whereas ZnO nanoparticles pose risks dependent on size and surface reactivity .

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